![molecular formula C16H9F3N4O4 B2392219 2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 887198-49-4](/img/structure/B2392219.png)

2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

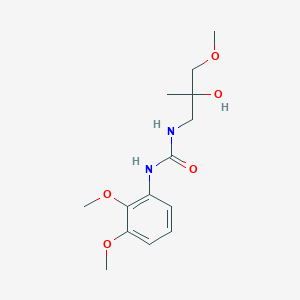

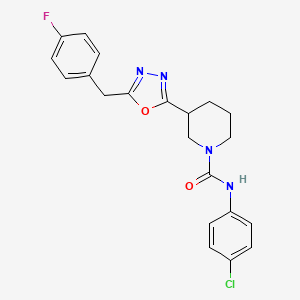

Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide” is complex, with multiple functional groups. It includes a trifluoroacetamide group, a nitro group, and a quinoxalinone group. The presence of these groups suggests that the compound may have interesting chemical properties .Scientific Research Applications

Photoreactivity Studies

Compounds similar to "2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide" have been studied for their photoreactivity. For instance, studies on flutamide, a compound with some structural similarities, have shown that it undergoes different photoreactions depending on the solvent, revealing insights into its stability and reactivity under light exposure. Such research is crucial for understanding how light-sensitive compounds behave, which is essential for their handling and storage in pharmaceutical and chemical applications (Watanabe et al., 2015).

Structural Analysis and Properties

The structural analysis of compounds containing amide and quinoxaline derivatives provides insights into their chemical behavior, formation of salts and inclusion compounds, and potential applications in creating new materials or chemical sensors. Research in this area explores the crystalline structures and properties of such compounds, contributing to our understanding of their potential uses in materials science and drug design (Karmakar et al., 2007).

Antimicrobial and Antiprotozoal Applications

Novel syntheses of quinoxaline derivatives have been explored for their potential antibacterial and antiprotozoal activities. These studies highlight the application of quinoxaline-based compounds in developing new antimicrobial agents, which is critical in addressing the global challenge of antibiotic resistance. The synthesis and characterization of these compounds, followed by in vitro and in vivo evaluations, underscore the potential of such derivatives in medicinal chemistry (Patel et al., 2017).

Neuroprotective Potential

Research has also explored the neuroprotective potential of compounds structurally related to quinoxalines, such as NBQX, which inhibits non-NMDA glutamate receptor binding. These findings are crucial for developing treatments for cerebral ischemia and other neurodegenerative conditions, illustrating the broader therapeutic applications of quinoxaline derivatives (Sheardown et al., 1990).

properties

IUPAC Name |

2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N4O4/c17-16(18,19)15(25)22-10-6-5-8(23(26)27)7-9(10)13-14(24)21-12-4-2-1-3-11(12)20-13/h1-7H,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFLLKBCIHFMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2392136.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2392143.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2392146.png)

![4-butoxy-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2392152.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2392153.png)

![N-benzyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392154.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2392157.png)

![4-benzoyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2392159.png)